4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic compound belonging to the class of coumarins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. One common synthetic route starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate through an O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride mediated by triethylamine in dichloromethane at ambient temperature . The resulting intermediate is then reacted with 6-[(tert-butoxycarbonyl)amino]hexanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the coumarin moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various organic halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the coumarin moiety, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory and anticancer activities are likely due to its ability to interfere with key signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can be compared with other similar compounds, such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound shares the coumarin core structure but has different substituents, leading to distinct chemical and biological properties.
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetonitrile: Another coumarin derivative with different functional groups, which may result in varied reactivity and applications.
N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides: These compounds have been studied for their antimicrobial activities and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H27NO6 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C21H27NO6/c1-14-12-19(24)27-17-13-15(9-10-16(14)17)26-18(23)8-6-5-7-11-22-20(25)28-21(2,3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H,22,25) |
InChI Key |
BHVWMZNPAKIUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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